molecular formula C8H11NO2S B14022953 Ethyl 3-(thiazol-5-yl)propanoate

Ethyl 3-(thiazol-5-yl)propanoate

Cat. No.: B14022953
M. Wt: 185.25 g/mol
InChI Key: DSXRGAFXAIDWBT-UHFFFAOYSA-N
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Description

Ethyl 3-(thiazol-5-yl)propanoate is a chemical compound featuring a thiazole heterocycle linked through a propanoate spacer to an ethyl ester group. The thiazole ring, a five-membered structure containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its aromaticity and presence in numerous bioactive molecules . This specific ester derivative serves as a versatile building block and intermediate in organic synthesis and drug discovery research. Compounds containing the thiazole nucleus demonstrate a wide spectrum of biological activities, as evidenced by research into structurally similar molecules. For instance, ethyl 2-amino-4-(thiophen-2-yl)thiazol-5-yl acetates have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities, showing promising results in pharmacological studies . The thiazole ring is a critical component in more than 18 FDA-approved drugs, including antimicrobials, anticancer agents, and central nervous system medications, highlighting its significant value in developing new therapeutic agents . Researchers utilize this compound and its analogs in molecular docking studies to predict binding modes with biological targets such as cyclooxygenase-2 (COX-2), helping to interpret anti-inflammatory activity and structure-activity relationships (SAR) . As a liquid, it offers practical handling advantages for various synthetic applications. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use and must not be used by humans.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h5-6H,2-4H2,1H3

InChI Key

DSXRGAFXAIDWBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=CS1

Origin of Product

United States

Preparation Methods

Esterification of 3-(thiazol-5-yl)propanoic Acid

One classical approach involves the esterification of 3-(thiazol-5-yl)propanoic acid with ethanol in the presence of acid catalysts. For example, a similar ester, ethyl 3-(thiophen-2-yl)propanoate, was synthesized by refluxing the corresponding acid in absolute ethanol with concentrated sulfuric acid under microwave irradiation at 80 °C for 15 minutes, yielding 89% of the ester product after work-up involving extraction and drying steps. This method can be adapted for the thiazolyl analog by replacing the thiophene moiety with the thiazole ring.

Table 1. Typical Esterification Conditions

Reagents Conditions Yield (%) Notes
3-(thiazol-5-yl)propanoic acid + EtOH + H2SO4 Microwave irradiation, 80 °C, 15 min ~85-90 Rapid, high yield, requires acid catalyst

Hantzsch Thiazole Synthesis Followed by Esterification

The thiazole ring can be constructed via the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides or thioureas. For instance, ethyl 3-(5,6-dimethoxy-2-oxobenzothiazol-3-yl)propanoate was synthesized by reacting a benzothiazole derivative with ethyl bromo propanoate in the presence of potassium carbonate in refluxing dry acetone for 10 hours, giving the ester intermediate in good yield. This approach allows the introduction of the propanoate ester side chain directly onto the thiazole ring system.

Table 2. Hantzsch Reaction-Based Ester Synthesis

Starting Materials Conditions Yield (%) Notes
Thiazole derivative + ethyl bromo propanoate + K2CO3 Reflux in dry acetone, 10 h ~80-85 Suitable for substituted thiazoles

One-Pot Multi-Component Reactions for 3-(thiazol-5-yl)propanoates

A more recent and efficient method involves catalyst-free, one-pot four-component reactions combining 2-aminothiazole, aldehydes, Meldrum’s acid, and aliphatic alcohols such as ethanol. Under reflux conditions, these components react smoothly to afford 3-(2-aminothiazol-5-yl)-3-arylpropanoates in high yields (generally above 80%) with simple work-up procedures.

The proposed mechanism includes:

  • Knoevenagel condensation of aldehyde with Meldrum’s acid to form an α,β-unsaturated intermediate.
  • Michael addition by 2-aminothiazole.
  • Nucleophilic attack by ethanol on a carbonyl group.
  • Elimination and decarboxylation steps to yield the ester product.

This method is notable for its mild conditions, high atom economy, and versatility with various aromatic aldehydes.

Table 3. One-Pot Four-Component Reaction Conditions

Components Conditions Yield (%) Notes
2-Aminothiazole + aldehyde + Meldrum’s acid + EtOH Reflux in ethanol, several hours 80-95 Catalyst-free, mild, high-yielding

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been demonstrated to accelerate thiazole ester formation with improved yields. For example, ethyl 2-[2-(substituted phenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetates were synthesized by reacting bromo esters with substituted phenylthioureas in polyethylene glycol under microwave irradiation (100 °C, 60 seconds), followed by work-up to isolate pure thiazole esters. This approach can be adapted for this compound derivatives, offering rapid synthesis with minimal reaction times.

Comparative Summary of Preparation Methods

Method Reaction Type Conditions Advantages Limitations
Acid-Catalyzed Esterification Esterification Microwave or reflux, acid catalyst Simple, high yield Requires acid, limited to acid substrates
Hantzsch Reaction + Alkylation Condensation + Alkylation Reflux in dry acetone, 10 h Direct ester introduction Longer reaction time
One-Pot Multi-Component Reaction Multi-component condensation Reflux in ethanol, catalyst-free Mild, high yield, versatile Requires specific starting materials
Microwave-Assisted Synthesis Nucleophilic substitution Microwave irradiation, short time Rapid, efficient Requires microwave setup

Research Discoveries and Mechanistic Insights

  • The one-pot four-component reaction mechanism elucidates the role of Meldrum’s acid in forming reactive intermediates, facilitating efficient thiazole ester formation without catalysts.
  • Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining or improving yields, demonstrating the utility of green chemistry approaches in thiazole ester synthesis.
  • The Hantzsch reaction remains a reliable classical method for constructing the thiazole ring with subsequent esterification, useful for complex substituted thiazoles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Ethyl 3-(thiazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(thiazol-5-yl)propanoate involves its interaction with biological targets through the thiazole ring. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of Ethyl 3-(thiazol-5-yl)propanoate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocycle Key Substituents Biological Activity
This compound (hypothetical) C₈H₁₁NO₂S 193.24 Thiazole None Not reported
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Isoxazole Cl, F, phenyl Not reported
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) C₉H₁₁N₃O₃S₂ 297.33 Thiazolidinone Amino, oxo, thioxo Antibacterial, Antifungal
Ethyl 3-(4-hydroxyphenyl)-2-(triazolyl)propanoate C₁₄H₁₇N₃O₃ 275.30 Triazole Hydroxyphenyl Not reported
Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate C₂₃H₂₁F₃NO₃S₂ 504.54 Thiazole CF₃, methylthio-phenoxy PPAR regulatory activity

Key Observations

Heterocyclic Ring Influence: Thiazole vs. Thiazolidinone: The saturated thiazolidinone ring in IIIe () introduces conformational flexibility and hydrogen-bonding capacity (via oxo and thioxo groups), enhancing antibacterial activity compared to rigid thiazole derivatives . Thiazole vs. Isoxazole: Isoxazole () lacks sulfur but includes an oxygen atom, reducing lipophilicity (logP ~2.1) compared to thiazole analogs (estimated logP ~2.5) .

Substituent Effects :

  • Electron-Withdrawing Groups : The CF₃ group in ’s compound increases metabolic stability and enhances PPAR binding affinity due to its strong electron-withdrawing nature .
  • Halogenated Phenyl Rings : Chloro and fluoro substituents in improve membrane permeability but may introduce toxicity risks .

Biological Activity: IIIe () demonstrated broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to its thiazolidinone core and aminomethylene group .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-(thiazol-5-yl)propanoate and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-containing intermediates can be alkylated using ethyl bromopropanoate in the presence of a base like Cs₂CO₃ in dry acetonitrile, achieving yields of 83–93% . Key steps include refluxing with catalysts (e.g., NaBH₃CN for reductive amination) and purification via column chromatography. Reaction conditions (solvent, temperature, stoichiometry) critically influence yield and purity.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural elucidation relies on ¹H NMR (e.g., δ = 7.94 ppm for aromatic protons) and ¹³C NMR (e.g., 124.94 ppm for CF₃ groups) to confirm substituent positions . IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis and GC-FID/MS further validate purity and molecular weight . Cross-validation using 2D NMR (HSQC) resolves ambiguous signals in complex derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves:

  • Catalyst selection : Cs₂CO₃ enhances nucleophilicity in alkylation reactions .
  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN) improve reaction kinetics .
  • Temperature control : Refluxing at 80–100°C maximizes intermediate stability .
  • Stoichiometric adjustments : A 1.3:1 molar ratio of alkylating agent to phenol precursor minimizes side products . Pilot studies using fractional factorial design can identify critical parameters .

Q. How can contradictions in structural data for thiazole-propanoate derivatives be resolved?

Discrepancies between spectral data (e.g., unexpected NOEs in NMR or GC-MS fragmentation patterns) require multi-technique validation :

  • HSQC NMR correlates ¹H-¹³C couplings to confirm connectivity .
  • X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .
  • Isotopic labeling (e.g., deuterated analogs) clarifies ambiguous proton environments .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Enzyme inhibition : Kinetic studies (IC₅₀) with peroxisome proliferator-activated receptors (PPARs) using fluorescence polarization .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic indices .

Q. What challenges arise in scaling up the synthesis of this compound for research applications?

Lab-to-pilot scale challenges include:

  • Purification bottlenecks : Transitioning from column chromatography to recrystallization or distillation for large batches .
  • Exothermic reactions : Safe temperature control during alkylation steps .
  • Reproducibility : Batch variability in catalyst activity (e.g., Cs₂CO₃ hygroscopicity) necessitates strict moisture control .

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